Cas no 118642-70-9 (1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one)

1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one is a fluorinated aromatic ketone with a nitro-substituted phenyl group. Its key structural features include a trifluoromethyl group, which enhances electrophilicity and stability, and a 2-nitrophenyl moiety that contributes to its reactivity in organic synthesis. This compound is particularly useful as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials, where its trifluoromethyl and nitro functionalities enable selective transformations. The electron-withdrawing nature of these groups also makes it a valuable building block for constructing complex heterocycles or fluorinated compounds. Its well-defined reactivity profile and stability under standard conditions make it a practical choice for synthetic applications.
1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one structure
118642-70-9 structure
Product Name:1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one
CAS No:118642-70-9
MF:C9H6F3NO3
MW:233.14405298233
CID:6031914
PubChem ID:14343944
Update Time:2025-06-13

1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1,1,1-trifluoro-3-(2-nitrophenyl)-
    • 1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one
    • EN300-1930059
    • 118642-70-9
    • CS-0291980
    • SCHEMBL10435457
    • 1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one
    • Inchi: 1S/C9H6F3NO3/c10-9(11,12)8(14)5-6-3-1-2-4-7(6)13(15)16/h1-4H,5H2
    • InChI Key: KDPZUQVRFHVGNT-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)CC1=CC=CC=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 233.02997754g/mol
  • Monoisotopic Mass: 233.02997754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • Density: 1.420±0.06 g/cm3(Predicted)
  • Boiling Point: 261.8±35.0 °C(Predicted)

1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one Pricemore >>

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Additional information on 1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one

Chemical Profile of 1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one (CAS No: 118642-70-9)

1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one, identified by its Chemical Abstracts Service (CAS) number 118642-70-9, is a fluorinated nitro compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules characterized by the presence of both fluorine and nitro functional groups, which endow it with unique electronic and steric properties. The structural motif of trifluoro- and nitrophenyl moieties makes it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active agents.

The molecular structure of 1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one consists of a propanone backbone substituted with a trifluoromethyl group at the C1 position and a 2-nitrophenyl group at the C3 position. This arrangement creates a molecule with distinct physicochemical properties, including moderate lipophilicity and electron-withdrawing effects due to the fluorine and nitro groups. Such characteristics are often exploited in medicinal chemistry to modulate drug-receptor interactions and improve pharmacokinetic profiles.

In recent years, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their ability to enhance metabolic stability, binding affinity, and oral bioavailability. The trifluoro- group, in particular, is known for its ability to influence both the electronic distribution and steric environment of a molecule, making it a valuable tool in drug design. For instance, studies have demonstrated that fluorine substitution can lead to improved binding interactions with biological targets such as enzymes and receptors, thereby increasing the efficacy of therapeutic agents.

The nitrophenyl moiety in 1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one further contributes to its pharmacological potential. Nitroaromatic compounds are well-documented for their biological activities, ranging from antimicrobial to anticancer effects. The nitro group can undergo reduction to form an amine or oxidation to form a nitrate ester, both of which can be pivotal in modulating biological responses. This redox versatility makes 1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one a promising scaffold for the development of novel therapeutics.

Recent research has explored the utility of 1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in oncology and inflammatory diseases. By incorporating the trifluoro- and nitrophenyl groups into kinase inhibitors, researchers aim to enhance selectivity and reduce off-target effects. Preliminary studies have indicated that derivatives of this compound exhibit potent inhibitory activity against specific kinases while maintaining favorable pharmacokinetic properties.

The synthesis of 1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one involves multi-step organic transformations that highlight its synthetic utility. The introduction of the trifluoromethyl group typically requires fluorination reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the attachment of the 2-nitrophenyl group can be achieved through nucleophilic aromatic substitution or directed ortho-metalation strategies. These synthetic methodologies underscore the versatility of this compound as a building block in medicinal chemistry.

In addition to its pharmaceutical applications, 1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one has been investigated for its potential in materials science. Fluorinated compounds are often employed in the development of advanced materials due to their unique properties such as low surface energy and high thermal stability. The presence of both fluorine and nitro groups may confer additional functionalities that could be exploited in applications ranging from liquid crystals to organic electronics.

The chemical reactivity of trifluoro- and nitrophenyl groups allows for further derivatization into more complex structures. For example, reduction of the nitro group can yield an amine derivative that serves as a precursor for biologically active heterocycles. Alternatively, selective hydrogenation or halogenation reactions can modify the electron-deficient nature of these groups to fine-tune biological activity. Such synthetic flexibility makes 118642-70-9 an invaluable asset in both academic research and industrial drug development.

As computational methods advance, virtual screening techniques have been increasingly used to identify promising candidates like trifluoromethyl nitro compounds for drug discovery programs. Molecular modeling studies have demonstrated that substituents such as those present in 118642-70-9 can optimize interactions within biological targets by influencing hydrogen bonding networks and hydrophobic pockets. These insights have guided experimental efforts toward designing more effective therapeutic agents.

The environmental impact of fluorinated compounds is also an area of growing interest. While fluorine atoms contribute significantly to pharmaceutical efficacy, their persistence in the environment raises concerns about long-term ecological effects. Ongoing research aims to develop strategies for sustainable fluorination methods that minimize waste and environmental footprint without compromising biological activity. The study of intermediates like 118642-70-9 plays a crucial role in this endeavor by providing insights into how structural modifications can balance efficacy with environmental responsibility.

In conclusion, 118642-70-9, corresponding to trifluoromethyl nitro propanone, represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features—combining electron-withdrawing trifluoromethyl and nitro groups—make it an attractive scaffold for developing novel therapeutics targeting key biological pathways such as kinases. Furthermore, 118642-70-9’s versatility as an intermediate underscores its importance not only as a reagent but also as inspiration for innovative synthetic strategies that could shape future advancements in drug discovery and material engineering.

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